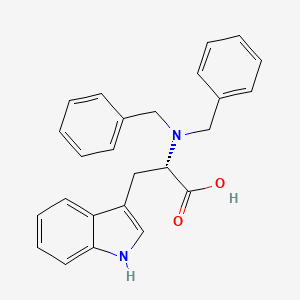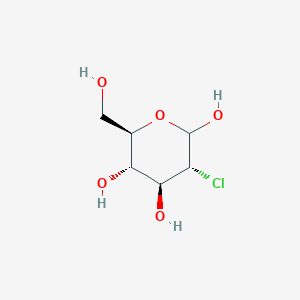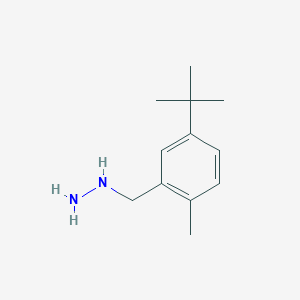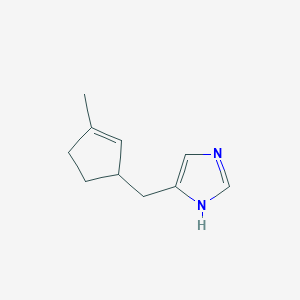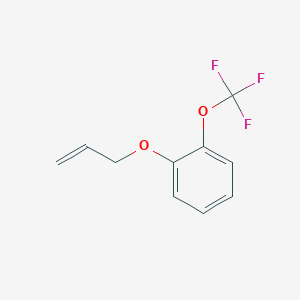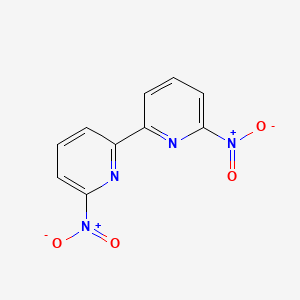
2-Nitro-6-(6-nitro-2-pyridyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dinitro-2,2’-bipyridine is a nitrogen-containing heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two nitro groups attached to the 6 and 6’ positions of the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 and 6’ positions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 6,6’-Dinitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dinitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6,6’-Diamino-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives, though these reactions are less common.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6,6’-Dinitro-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The nitro groups enhance the electron-withdrawing properties of the compound, making it an effective ligand for metal coordination. This coordination can influence various molecular targets and pathways, including catalytic processes and biological interactions. The compound’s ability to form stable complexes with metals is key to its function in catalysis and materials science .
Comparaison Avec Des Composés Similaires
6,6’-Dinitro-2,2’-bipyridine can be compared with other bipyridine derivatives:
3,3’-Dinitro-2,2’-bipyridine: Similar in structure but with nitro groups at the 3 and 3’ positions, leading to different electronic properties and reactivity.
6,6’-Diamino-2,2’-bipyridine: The reduced form of 6,6’-Dinitro-2,2’-bipyridine, with amino groups instead of nitro groups, resulting in different chemical behavior and applications.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A derivative with carboxylic acid groups, used in different applications such as metal-organic frameworks and coordination polymers.
These comparisons highlight the unique properties of 6,6’-Dinitro-2,2’-bipyridine, particularly its strong electron-withdrawing nitro groups that influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H6N4O4 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
2-nitro-6-(6-nitropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)9-5-1-3-7(11-9)8-4-2-6-10(12-8)14(17)18/h1-6H |
Clé InChI |
ZCZJNRAISKXLCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)

